molecular formula C20H22N2O4S2 B3297934 N-[(2Z)-5,6-dimethoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(methylsulfanyl)benzamide CAS No. 896347-61-8

N-[(2Z)-5,6-dimethoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(methylsulfanyl)benzamide

Cat. No.: B3297934
CAS No.: 896347-61-8
M. Wt: 418.5 g/mol
InChI Key: PBJRSMMPMUELTQ-UHFFFAOYSA-N
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Description

N-[(2Z)-5,6-dimethoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(methylsulfanyl)benzamide is a benzothiazole-derived compound featuring a 2,3-dihydro-1,3-benzothiazole core substituted with dimethoxy (5,6-positions), methoxyethyl (3-position), and methylsulfanyl-benzamide (N-linked) groups. The Z-configuration at the exocyclic double bond (C2=N) is critical for its structural and electronic properties. Characterization would rely on spectroscopic methods (NMR, IR, MS) and X-ray crystallography ().

Properties

IUPAC Name

N-[5,6-dimethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-3-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S2/c1-24-9-8-22-15-11-16(25-2)17(26-3)12-18(15)28-20(22)21-19(23)13-6-5-7-14(10-13)27-4/h5-7,10-12H,8-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBJRSMMPMUELTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=CC(=C(C=C2SC1=NC(=O)C3=CC(=CC=C3)SC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[(2Z)-5,6-dimethoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(methylsulfanyl)benzamide typically involves multiple steps. The starting materials often include 2,3-dimethoxybenzoic acid and amine derivatives. The reaction conditions usually involve the use of solvents like dichloromethane and catalysts such as triethylamine. The final product is purified using techniques like recrystallization or column chromatography .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

N-[(2Z)-5,6-dimethoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(methylsulfanyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. The pathways involved often include those related to cell growth and proliferation, making it a potential candidate for anticancer therapies .

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Benzamide Derivatives

Compound Name Core Structure Substituents Synthesis Method Key Functional Groups
N-[(2Z)-5,6-dimethoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(methylsulfanyl)benzamide 2,3-Dihydro-1,3-benzothiazole 5,6-dimethoxy; 3-(2-methoxyethyl); N-linked 3-(methylsulfanyl)benzamide Likely EDC/HOBt-mediated coupling Benzothiazole, methylsulfanyl
(Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-2-methyl-benzamide () 2,3-Dihydrothiazole 3-(2-methoxyphenyl); 4-phenyl; N-linked 2-methylbenzamide Amide coupling (exact method unspecified) Thiazole, methoxyphenyl
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () Benzamide 3-methyl; N-(2-hydroxy-1,1-dimethylethyl) Direct amidation of 3-methylbenzoyl chloride N,O-bidentate directing group
(E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide () Thiazolidinone 4-(2,4-dioxothiazolidin-5-ylidene)methyl; N-phenyl EDC/HOBt-mediated coupling Thiazolidinone, phenyl

Functional and Reactivity Differences

Methoxyethyl and dimethoxy substituents increase hydrophilicity and steric bulk relative to simpler methoxyphenyl or phenyl groups ().

Metal Coordination Potential: The benzothiazole nitrogen and methylsulfanyl group may act as a bidentate ligand, contrasting with the N,O-bidentate directing group in .

Crystallographic Packing :

  • Hydrogen-bonding patterns (e.g., C=O···H–N or S–H···O interactions) likely differ from those in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (). Tools like Mercury CSD () could visualize these variations.

Structural Validation and Analysis

  • X-ray Crystallography : The target compound’s structure would require validation via SHELX (), with attention to Z-configuration and hydrogen-bonding networks.
  • Hydrogen-Bonding Analysis : Graph-set analysis () would classify interactions (e.g., R₂²(8) motifs) to compare with analogues.

Biological Activity

N-[(2Z)-5,6-dimethoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(methylsulfanyl)benzamide is a complex organic compound with significant potential in medicinal chemistry. Its structure includes a benzothiazole moiety and a methylsulfanyl group, which are known for diverse biological activities, including anticancer and antimicrobial properties. This article provides a detailed examination of its biological activity based on available research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

Property Details
Molecular Formula C21H22N2O6S
Molecular Weight 414.48 g/mol
Key Functional Groups Benzothiazole, Methylsulfanyl

The structural features of this compound contribute to its interaction with various biological targets, influencing its pharmacological effects.

Antitumor Activity

Research indicates that benzothiazole derivatives exhibit significant antitumor activity. For instance, studies have shown that compounds with similar structures can inhibit the proliferation of cancer cells. In particular:

  • Cell Lines Tested : A549 (lung cancer), HCC827 (lung cancer), and NCI-H358 (lung cancer).
  • Assays Used : MTS cytotoxicity and BrdU proliferation assays.

The results demonstrated that certain derivatives showed IC50 values indicating effective inhibition of cell growth:

Compound Cell Line IC50 (μM)
Compound 5A5492.12 ± 0.21
Compound 8HCC8276.26 ± 0.33
Compound 15NCI-H3581.73 ± 0.01

These findings suggest that this compound may possess similar antitumor properties due to its structural similarities to other active compounds.

Antimicrobial Activity

Benzothiazole derivatives have also been evaluated for their antimicrobial properties. In vitro studies using broth microdilution testing against Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli indicated promising results:

  • Gram-positive Bacteria : Effective against Staphylococcus aureus.
  • Gram-negative Bacteria : Moderate activity against Escherichia coli.

These studies highlight the potential of this compound as an antimicrobial agent.

The biological activity of this compound is believed to involve:

  • Enzyme Inhibition : Binding to specific enzymes involved in cell proliferation or survival.
  • DNA Interaction : Compounds with similar structures have been shown to bind to DNA, affecting replication and transcription processes.

Understanding these mechanisms is crucial for developing therapeutic applications targeting specific diseases.

Case Studies and Research Findings

Several studies have highlighted the potential applications of benzothiazole derivatives in clinical settings:

  • Study on Antitumor Activity : A research article published in Compounds demonstrated that newly synthesized benzothiazole derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting their potential as antitumor agents .
  • Antimicrobial Testing : Another study evaluated the antimicrobial efficacy of benzothiazole derivatives against pathogenic bacteria, showing promising results that warrant further investigation into their clinical applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(2Z)-5,6-dimethoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(methylsulfanyl)benzamide
Reactant of Route 2
Reactant of Route 2
N-[(2Z)-5,6-dimethoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(methylsulfanyl)benzamide

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